An In-depth Technical Guide to (2-Bromo-1,3-thiazol-5-yl) Acetate: Structural Characterization and Properties
An In-depth Technical Guide to (2-Bromo-1,3-thiazol-5-yl) Acetate: Structural Characterization and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery
The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] From the essential vitamin B1 (thiamine) to a wide array of approved pharmaceuticals, the thiazole nucleus is a versatile building block for developing new therapeutic agents.[3][4] Its unique electronic properties and the ability to engage in various non-covalent interactions make it an attractive core for designing molecules that can modulate the activity of diverse biological targets, including enzymes and receptors.[4] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][5]
The introduction of specific substituents onto the thiazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. A bromine atom, for instance, can serve as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions and can also enhance binding affinity to target proteins.[1] The acetate group, on the other hand, can influence solubility and act as a potential prodrug moiety, being susceptible to hydrolysis by esterases in vivo.
This technical guide provides a comprehensive overview of the structural characterization and properties of a specific, yet underexplored, thiazole derivative: (2-Bromo-1,3-thiazol-5-yl) acetate . While direct and extensive literature on this exact molecule is sparse, this guide will leverage data from closely related analogues and fundamental principles of organic chemistry to provide a detailed and scientifically grounded perspective for researchers in drug development.
Molecular Structure and Key Features
The foundational step in understanding the potential of any molecule is a thorough characterization of its structure.
Figure 1: 2D Chemical Structure of (2-Bromo-1,3-thiazol-5-yl) acetate.
Synthesis and Purification: A Proposed Pathway
Figure 2: Proposed Synthetic Workflow for (2-Bromo-1,3-thiazol-5-yl) acetate.
Experimental Protocol: A Step-by-Step Guide
Materials and Reagents:
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Thiourea
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α-chloro-α'-hydroxyacetone
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Ethanol
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Sodium nitrite (NaNO₂)
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Hydrobromic acid (HBr)
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Copper(I) bromide (CuBr)
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Acetic anhydride
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Pyridine
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Ethyl acetate
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Hexanes
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Step 1: Synthesis of 2-Aminothiazol-5-ol
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To a round-bottom flask equipped with a reflux condenser, add thiourea and α-chloro-α'-hydroxyacetone in equimolar amounts.
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Add ethanol as the solvent and stir the mixture at room temperature for 30 minutes.
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Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of 2-Bromo-1,3-thiazol-5-ol via Sandmeyer Reaction
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Dissolve the synthesized 2-aminothiazol-5-ol in a mixture of hydrobromic acid and water at 0 °C.
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Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
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In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
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Slowly add the diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed.
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Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.
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Cool the mixture and extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography on silica gel.
Step 3: Acetylation to (2-Bromo-1,3-thiazol-5-yl) acetate
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Dissolve 2-bromo-1,3-thiazol-5-ol in pyridine at 0 °C.
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Slowly add acetic anhydride dropwise to the solution.
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Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
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Quench the reaction by slowly adding water.
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Extract the product with ethyl acetate.
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Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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The final product, (2-Bromo-1,3-thiazol-5-yl) acetate, can be further purified by column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
Structural Elucidation: A Spectroscopic Approach
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the target molecule. While experimental data for this specific compound is not widely published, we can predict the expected spectral features based on known data for similar structures.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR):
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Thiazole Proton (H4): A singlet is expected for the proton at the C4 position of the thiazole ring. Its chemical shift would likely be in the range of 7.0-8.0 ppm, influenced by the electron-withdrawing nature of the adjacent sulfur atom and the acetate group.
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Acetate Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group of the acetate moiety is anticipated. This peak would typically appear in the upfield region, around 2.0-2.5 ppm.
¹³C NMR (Carbon NMR):
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Thiazole Carbons: Three distinct signals are expected for the thiazole ring carbons.
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C2 (bearing the bromine): This carbon signal will be significantly downfield due to the electronegativity of the attached bromine and nitrogen atoms, likely appearing in the range of 140-150 ppm.
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C4: The carbon bearing the single proton will likely resonate in the 115-125 ppm region.
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C5 (bearing the acetate group): This carbon will also be downfield, with a predicted chemical shift between 150-160 ppm due to the deshielding effect of the attached oxygen atom.
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Acetate Carbons:
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Carbonyl Carbon: A signal in the far downfield region, characteristic of a carbonyl carbon in an ester, is expected around 165-175 ppm.
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Methyl Carbon: The methyl carbon of the acetate group will give a signal in the upfield region, typically between 20-30 ppm.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For (2-Bromo-1,3-thiazol-5-yl) acetate, High-Resolution Mass Spectrometry (HRMS) would be the preferred method for confirming the elemental composition.
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Molecular Ion Peak: The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This will appear as two peaks of nearly equal intensity, separated by 2 m/z units.
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Fragmentation: Common fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO) or the entire acetate group (CH₃COO).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹, characteristic of the carbonyl group in an ester.
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C-O Stretch (Ester): An absorption band corresponding to the C-O stretching of the ester group should be visible in the 1300-1000 cm⁻¹ range.
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C=N and C=C Stretches (Thiazole Ring): Aromatic and heteroaromatic ring stretching vibrations will likely appear in the 1600-1400 cm⁻¹ region.
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C-Br Stretch: A weaker absorption in the fingerprint region, typically below 800 cm⁻¹, can be attributed to the C-Br bond.
Physicochemical Properties: A Predictive Analysis
The physical and chemical properties of a compound are crucial for its handling, formulation, and biological activity.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₅H₄BrNO₂S | Based on the chemical structure. |
| Molecular Weight | ~238.06 g/mol | Calculated from the atomic weights. |
| Appearance | Likely a white to off-white solid | Many similar small heterocyclic molecules are solids at room temperature. |
| Melting Point | Moderately high | The planar, rigid thiazole ring and polar groups may lead to significant intermolecular interactions in the crystal lattice. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). Limited solubility in water. | The presence of the polar acetate and thiazole groups will confer some polarity, but the overall molecule is likely to be more soluble in organic solvents. |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong bases which could hydrolyze the ester linkage. | The thiazole ring is generally stable, but the ester functionality is susceptible to hydrolysis. |
Potential Applications in Drug Development: A Forward Look
The (2-Bromo-1,3-thiazol-5-yl) acetate scaffold holds significant potential for the development of novel therapeutic agents. The presence of the reactive bromine at the 2-position and the acetate at the 5-position provides a platform for creating a diverse library of compounds for biological screening.
Figure 3: Potential avenues for drug discovery based on the (2-Bromo-1,3-thiazol-5-yl) acetate scaffold.
The bromine atom at the C2 position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[1] This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity for a given biological target.
The acetate group at the C5 position could serve as a prodrug, which may be cleaved in vivo by esterases to release the corresponding 5-hydroxythiazole derivative. This strategy can be employed to improve the pharmacokinetic properties of a drug candidate, such as its absorption and distribution.
Given the established biological activities of other substituted thiazoles, derivatives of (2-Bromo-1,3-thiazol-5-yl) acetate could be investigated as:
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Kinase inhibitors: The thiazole scaffold is a common feature in many kinase inhibitors.[1]
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Antimicrobial agents: Thiazole-containing compounds have shown promising activity against a variety of bacteria and fungi.[5]
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Anti-inflammatory agents: Certain thiazole derivatives have demonstrated potent anti-inflammatory effects.[5]
Conclusion
(2-Bromo-1,3-thiazol-5-yl) acetate represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Although direct experimental data is limited, this guide has provided a comprehensive, scientifically-grounded overview of its likely structural characteristics, a plausible synthetic route, and its potential applications. The versatile nature of the substituted thiazole core, coupled with the strategic placement of a reactive bromine handle and a modifiable acetate group, makes this compound a valuable starting point for the design and synthesis of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this scaffold is highly warranted and holds the promise of yielding new and effective treatments for a range of diseases.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02681D [pubs.rsc.org]
